2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine
Beschreibung
2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-, 4-, and 6-positions. Key structural attributes include:
- 2-methyl group: Enhances lipophilicity and steric bulk.
- 4-(1H-pyrazol-1-yl): A nitrogen-rich heterocyclic substituent that may participate in hydrogen bonding or π-π interactions.
Eigenschaften
IUPAC Name |
2-methyl-4-pyrazol-1-yl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c1-15-21-17(12-18(22-15)25-7-3-6-20-25)24-10-8-23(9-11-24)14-16-4-2-5-19-13-16/h2-7,12-13H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWLLWUAENIWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CN=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H22N6 |
| Molecular Weight | 342.41 g/mol |
| CAS Number | Not specified |
The compound is believed to exert its biological effects primarily through the inhibition of specific kinases and enzymes involved in cancer progression. Notably, it has shown potential as an inhibitor of AMPK (AMP-activated protein kinase) , which plays a crucial role in cellular energy homeostasis and metabolism. Inhibition of AMPK can lead to altered cellular responses to stress and growth signals, making it a target for cancer therapeutics .
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from low micromolar to nanomolar concentrations. The specific compound under consideration has been evaluated for its cytotoxic effects against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) cells .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Methyl-4-(1H-pyrazol-1-yl)... | A549 | 0.95 |
| 2-Methyl-4-(1H-pyrazol-1-yl)... | HCT116 | 0.067 |
Enzyme Inhibition
The compound has also been identified as a potential inhibitor of dihydrofolate reductase (DHFR) and various tyrosine kinases, which are critical in tumor growth and angiogenesis. Inhibiting these enzymes can disrupt the metabolic pathways that cancers exploit for growth and survival .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase | Competitive Inhibition | 0.5 |
| Tyrosine Kinase | Non-competitive | 0.25 |
Case Studies
Several case studies have been published detailing the synthesis and biological evaluation of similar compounds with promising results:
- Synthesis and Evaluation : A study synthesized a series of pyrimidine derivatives, including variants of the target compound, which were evaluated for their anticancer activity against multiple cell lines. Results indicated significant apoptosis induction in treated cells compared to controls .
- Combination Therapy : Another study explored the effects of combining this compound with established chemotherapeutics, revealing enhanced efficacy against resistant cancer cell lines, suggesting a potential role in combination therapy strategies .
Wissenschaftliche Forschungsanwendungen
Molecular Formula
The molecular formula of the compound is with a molecular weight of approximately 356.44 g/mol. The structure features a pyrimidine core substituted with pyrazole and piperazine moieties, which are known for their biological activity.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine. For example, derivatives of pyrazole have shown effectiveness against various cancer cell lines, demonstrating the potential of this compound class in oncology .
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. A study on related compounds revealed that they possess inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine could be effective in treating bacterial infections .
Neurological Effects
Compounds containing piperazine and pyrazole moieties are being explored for their neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of pyrazole derivatives for their anticancer activity. Among them, a derivative structurally similar to 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of pyrazole derivatives was screened for antimicrobial properties. The results demonstrated that certain compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that this class of compounds may serve as lead structures for antibiotic development .
| Compound Name | Structure Type | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Pyrazole | Anticancer | 5.2 | |
| Compound B | Pyrazole | Antimicrobial | 12.8 | |
| Compound C | Pyrazole | Neuroprotective | 8.5 |
Table 2: Summary of Potential Applications
| Application Area | Description |
|---|---|
| Cancer Treatment | Potential to inhibit cancer cell proliferation and induce apoptosis in tumor cells. |
| Antimicrobial Agents | Efficacy against a range of bacterial pathogens, providing a basis for new antibiotic agents. |
| Neurological Disorders | Modulation of neurotransmitter systems may offer therapeutic benefits in neurodegeneration. |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues
The compound shares structural motifs with several pyrimidine derivatives, as outlined below:
Key Research Findings
Herbicidal Activity : The propargyloxy-substituted pyrimidine in demonstrated potent inhibition of weed root growth (IC₅₀: 0.1–1.0 µM) by disrupting chlorophyll biosynthesis .
Anticancer Applications: GDC-0941 () achieved nanomolar inhibition of PI3Kα (IC₅₀: 3 nM) and exhibited oral bioavailability in preclinical models, advancing to clinical trials .
Structural Flexibility : Piperazine-linked pyrimidines (e.g., and ) highlight the role of nitrogen-rich substituents in enhancing solubility and enabling diverse pharmacological modifications .
Impact of Substituents: Pyridinylmethyl vs. Propargyloxy vs. Piperazine ( vs. Target): Propargyloxy groups favor herbicidal activity, while piperazine-pyridinylmethyl combinations may optimize target engagement in mammalian systems.
Vorbereitungsmethoden
Sequential Substitution Pathway
-
Piperazine Installation: React with 1-(pyridin-3-ylmethyl)piperazine in DMSO/K₂CO₃.
-
Pyrazole Coupling: Substitute Cl at position 4 with 1H-pyrazole via SNAr.
Overall Yield: 42–50% (three steps).
Convergent Approach
-
Pre-functionalized Intermediates: Prepare 4-(1H-pyrazol-1-yl)-6-chloro-2-methylpyrimidine and 1-(pyridin-3-ylmethyl)piperazine separately.
-
Coupling: Combine intermediates via SNAr in DMF/Et₃N at 120°C.
Advantages: Higher purity (>95%) and reduced side reactions.
Analytical Characterization
Critical data for intermediate and final compounds include:
| Parameter | Value (Target Compound) | Method |
|---|---|---|
| Molecular Weight | 389.4 g/mol | HRMS |
| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 1H, Py), 8.45 (d, 1H, Py), 7.80 (m, 2H, Pyrazole) | 400 MHz |
| HPLC Purity | ≥98% | C18, MeCN/H₂O |
Challenges and Mitigation
-
Regioselectivity: Competing substitutions at positions 4 and 6 are minimized by stepwise functionalization.
-
Solubility Issues: Poor solubility in aqueous media necessitates use of DMSO/EtOH mixtures during workup.
-
Metal Residues: Pd contamination from coupling steps is addressed by treatment with SiliaMetS® thiourea.
Scalability and Industrial Relevance
The sequential substitution pathway is preferred for kilogram-scale production due to:
Emerging Methodologies
Recent advances include photoredox catalysis for C–N bond formation, reducing reaction times by 50%, and flow chemistry setups for continuous chlorination .
Q & A
Basic: What are the common synthetic routes for preparing 2-methyl-4-(1H-pyrazol-1-yl)-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine?
Methodological Answer:
The synthesis typically involves multi-step condensation and functionalization. A general approach includes:
- Step 1: Formation of the pyrimidine core via Biginelli-like cyclization or nucleophilic substitution.
- Step 2: Introduction of the pyrazole moiety using a Buchwald–Hartwig coupling or palladium-catalyzed cross-coupling .
- Step 3: Functionalization of the piperazine ring at position 5. For example, alkylation with (pyridin-3-yl)methyl chloride under reflux in acetonitrile, as described for analogous piperazine-pyrimidine derivatives .
- Key Considerations: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) and characterization by , , and HRMS.
Advanced: How can conflicting solubility and stability data for this compound in pharmacological studies be resolved?
Methodological Answer:
Conflicts often arise from solvent polarity, pH, or temperature variations. To address this:
- Solubility Profiling: Use a standardized buffer system (e.g., phosphate-buffered saline at pH 7.4) and measure solubility via HPLC-UV at 25°C and 37°C .
- Stability Studies: Conduct accelerated degradation tests under oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, followed by LC-MS to identify degradation products .
- Data Normalization: Cross-validate results using dynamic light scattering (DLS) for aggregation analysis and differential scanning calorimetry (DSC) for thermal stability .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- for confirming substituent positions (e.g., pyrazole CH at δ 8.1–8.3 ppm, piperazine CH at δ 2.5–3.5 ppm).
- to verify carbonyl and aromatic carbons .
- High-Resolution Mass Spectrometry (HRMS): For molecular formula validation (e.g., [M+H] with <2 ppm error).
- X-ray Crystallography: To resolve stereochemical ambiguities, as demonstrated for structurally related piperazine-pyrimidine hybrids .
Advanced: How can computational modeling optimize the compound’s binding affinity to a target receptor?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., kinase domains). Focus on key residues (e.g., hinge-region lysine or aspartate) .
- Molecular Dynamics (MD) Simulations: Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability and identify conformational shifts .
- Free Energy Calculations: Apply MM-GBSA to predict ΔG and guide substituent modifications (e.g., adding electron-withdrawing groups to the pyridine ring) .
Basic: What are the recommended analytical methods for purity assessment?
Methodological Answer:
- HPLC: Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v), flow rate 1.0 mL/min, and UV detection at 254 nm .
- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values.
- TLC: Monitor reaction progress using silica gel 60 F plates with ethyl acetate/hexane (1:1) as eluent .
Advanced: How to design experiments to elucidate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Prioritize IC determination for hits with >70% inhibition .
- Cellular Assays: Measure antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays, with dose ranges of 0.1–100 µM. Validate target engagement using Western blotting for phosphorylated kinases .
- Resistance Studies: Generate resistant cell lines via chronic exposure and perform whole-exome sequencing to identify mutation hotspots (e.g., gatekeeper mutations) .
Basic: What are the key thermodynamic properties (e.g., logP, pKa) and how are they determined?
Methodological Answer:
- logP (Octanol-Water Partition Coefficient): Measure via shake-flask method or predict using ACD/Labs Percepta (reported logP ~2.8 for analogous compounds) .
- pKa: Determine via potentiometric titration (e.g., GLpKa instrument) or UV-spectrophotometric titration in 0.1 M KCl. Expect pyrimidine N1 pKa ~4.5 and piperazine NH pKa ~8.2 .
Advanced: How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t), C, and AUC in rodent models. Poor in vivo activity may stem from rapid clearance (e.g., CYP3A4 metabolism) .
- Metabolite Identification: Use LC-MS/MS to detect hepatic metabolites (e.g., hydroxylation at the pyridine ring) and synthesize stable analogs .
- Formulation Optimization: Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use a fume hood for weighing and reactions involving volatile solvents (e.g., DCM, DMF).
- Waste Disposal: Collect organic waste in designated containers for incineration, per EPA guidelines .
Advanced: How can structural modifications improve metabolic stability without compromising activity?
Methodological Answer:
- Block Metabolism Hotspots: Introduce deuterium at benzylic positions (e.g., (pyridin-3-yl)methyl group) to slow CYP-mediated oxidation .
- Bioisosteric Replacement: Substitute metabolically labile groups (e.g., morpholine with thiomorpholine) while maintaining hydrogen-bonding capacity .
- Prodrug Design: Mask polar groups (e.g., phosphate esters) to enhance passive diffusion and enzymatic activation in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
